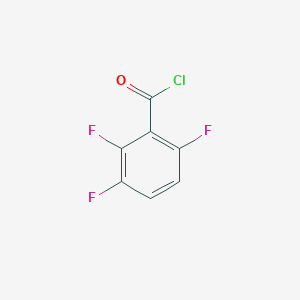

2,3,6-Trifluorobenzoyl chloride

Description

Properties

IUPAC Name |

2,3,6-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3O/c8-7(12)5-3(9)1-2-4(10)6(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUGJQMADYEWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344095 | |

| Record name | 2,3,6-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189807-20-3 | |

| Record name | 2,3,6-Trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Profile and Physicochemical Properties

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. prepchem.com [prepchem.com]

- 6. youtube.com [youtube.com]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. This compound [webbook.nist.gov]

- 14. FTIR [terpconnect.umd.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Senior Application Scientist's Guide to 2,3,6-Trifluorobenzoyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated compounds often exhibit profoundly altered physicochemical and biological properties, including enhanced metabolic stability, increased binding affinity, and modified lipophilicity. Among the vast arsenal of fluorinated reagents, 2,3,6-Trifluorobenzoyl chloride stands out as a versatile and highly reactive building block.

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of this compound. We will move beyond simple data recitation to explain the causality behind its reactivity, the rationale for specific synthetic choices, and its practical application in the laboratory. The focus is on providing a self-validating framework for its use, grounded in established chemical principles and supported by authoritative references. This document serves as a technical resource for researchers and drug development professionals seeking to leverage the unique properties of this compound to advance their scientific objectives.

Core Molecular Profile and Physicochemical Characteristics

This compound is a derivative of benzoic acid where three hydrogen atoms on the benzene ring have been replaced by fluorine atoms, and the carboxylic acid hydroxyl group is substituted with a chloride. This specific arrangement of substituents dictates its chemical behavior and utility.

The molecular weight of this compound is 194.54 g/mol .[1][2][3] Its chemical formula is C₇H₂ClF₃O.[3][4] The acyl chloride group makes the molecule an excellent electrophile, highly susceptible to nucleophilic attack. The three fluorine atoms act as strong electron-withdrawing groups, further increasing the electrophilicity of the carbonyl carbon and influencing the molecule's overall electronic profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂ClF₃O | [3][4] |

| Molecular Weight | 194.54 g/mol | [1][2][3] |

| CAS Number | 189807-20-3 | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to light yellow liquid (inferred from isomers) | [5][6] |

| Reactivity | Reacts with water and other nucleophiles (e.g., alcohols, amines) | [7][8] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring n1 [label="C"]; n2 [label="C"]; n3 [label="C"]; n4 [label="C"]; n5 [label="C"]; n6 [label="C"];

// Substituents n_F1 [label="F"]; n_F2 [label="F"]; n_F3 [label="F"]; n_COCl_C [label="C"]; n_COCl_O [label="O"]; n_COCl_Cl [label="Cl"];

// Positioning nodes n1 [pos="0,1.2!"]; n2 [pos="-1.04,0.6!"]; n3 [pos="-1.04,-0.6!"]; n4 [pos="0,-1.2!"]; n5 [pos="1.04,-0.6!"]; n6 [pos="1.04,0.6!"];

n_COCl_C [pos="2.08,1.2!"]; n_COCl_O [pos="3.12,0.9!"]; n_COCl_Cl [pos="2.08,2.4!"];

n_F1 [pos="0,2.4!"]; n_F2 [pos="-2.08,1.2!"]; n_F3 [pos="-2.08,-1.2!"];

// Bonds n1 -- n2; n2 -- n3; n3 -- n4; n4 -- n5; n5 -- n6; n6 -- n1;

// Double bonds (approximated) edge [style=dashed]; n1 -- n2; n3 -- n4; n5 -- n6; edge [style=solid];

// Substituent bonds n1 -- n_F1; n2 -- n_F2; n3 -- n_F3; n6 -- n_COCl_C; n_COCl_C -- n_COCl_O [style=double]; n_COCl_C -- n_COCl_Cl; }

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Laboratory Workflow

The most direct and common method for preparing acyl chlorides is through the chlorination of the corresponding carboxylic acid.[9] This conversion is critical because the acyl chloride is a much more reactive acylating agent than the parent carboxylic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are standard choices for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed.

The following protocol describes a robust method for the synthesis of this compound from 2,3,6-Trifluorobenzoic acid using thionyl chloride.

Experimental Protocol: Synthesis of this compound

Causality: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. The chloride ion then attacks this intermediate, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts, driving the reaction to completion.

-

System Preparation: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent and product.

-

Reactant Charging: In a fume hood, charge the flask with 2,3,6-Trifluorobenzoic acid (1.0 eq). Add an excess of thionyl chloride (e.g., 2-3 eq) either neat or with an inert solvent like benzene or toluene.[10] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) for 2-4 hours.[10] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude this compound can then be purified by fractional distillation under vacuum to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Core Applications in Drug Discovery and Development

The primary utility of this compound lies in its function as a potent acylating agent, enabling the formation of stable amide and ester linkages. This is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs).

The Role of Fluorine in Medicinal Chemistry

The introduction of the 2,3,6-trifluorobenzoyl moiety can significantly enhance a drug candidate's profile.[11]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can improve a molecule's ability to cross cell membranes.[11]

-

Binding Affinity: Fluorine can engage in favorable electrostatic interactions (e.g., with amide backbones in proteins) or alter the conformation of a molecule to improve its fit within a biological target's binding pocket.

Experimental Protocol: Amide Bond Formation

This protocol outlines a general procedure for the acylation of a primary amine with this compound.

Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. A non-nucleophilic base is added to scavenge the HCl byproduct, preventing protonation of the starting amine.

-

Reactant Preparation: Dissolve the amine starting material (1.0 eq) and a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 eq), in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). Slowly add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash it sequentially with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The crude amide product can then be purified by column chromatography or recrystallization.

Caption: General mechanism for nucleophilic acyl substitution.

Safety, Handling, and Storage Protocols

Acyl chlorides, particularly fluorinated ones, are hazardous materials that demand rigorous safety protocols. Based on data from structurally similar compounds, this compound should be handled as a corrosive, water-reactive, and lachrymatory substance.[1][7]

Table 2: GHS Hazard Information (Inferred from Isomers)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | [1][2] |

| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [2] |

| STOT - Single Exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [7] |

Mandatory Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[12] An eyewash station and safety shower must be readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[7][13] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation from moisture.

-

Spill & First Aid:

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

-

Spills: Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.

-

Quality Control and Analytical Characterization

Ensuring the purity of this compound is paramount, as impurities can lead to unwanted side reactions and compromise the yield and purity of the final product. A multi-faceted analytical approach is recommended for quality assurance.

-

Gas Chromatography (GC): GC is an excellent method for assessing purity. A typical analysis would involve dissolving a small sample in a volatile organic solvent and injecting it into a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The resulting chromatogram provides a quantitative measure of purity based on peak area.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for confirming the molecular structure. The chemical shifts, coupling constants, and integration of the peaks provide unambiguous evidence of the compound's identity and can reveal the presence of impurities. Spectral data for this compound is available in public databases.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups. A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the acyl chloride carbonyl stretch.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its high reactivity, combined with the unique properties imparted by its trifluorinated ring, makes it an indispensable building block in the synthesis of novel pharmaceuticals and advanced materials.[16][17] By understanding its core characteristics, mastering its synthesis and handling, and applying it with precision, researchers can unlock new possibilities in drug discovery and beyond. As the demand for more sophisticated and effective molecules grows, the importance of versatile fluorinated intermediates like this compound will only continue to increase.

References

-

Yang, J., Han, X., Zhou, L., & Xiong, C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4,6-Trifluorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 2,3,4,5,6-Pentafluorobenzoyl Chloride: Properties, Uses, and Production. [Link]

-

PubChem. 2,4,5-Trifluorobenzoyl chloride. National Center for Biotechnology Information. [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. ResearchGate. [Link]

-

PrepChem.com. Synthesis of 2-fluorobenzoyl chloride. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

Japan Environmental Management Association for Industry. III Analytical Methods. [Link]

-

Wechem. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. 2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H2ClF3O | CID 594407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trifluorobenzoyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemimpex.com [chemimpex.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. nbinno.com [nbinno.com]

- 9. asianpubs.org [asianpubs.org]

- 10. prepchem.com [prepchem.com]

- 11. jelsciences.com [jelsciences.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound(189807-20-3) 1H NMR spectrum [chemicalbook.com]

- 16. 2,3,5-Trifluorobenzoyl chloride | 240800-48-0 | Benchchem [benchchem.com]

- 17. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

2,3,6-Trifluorobenzoyl chloride chemical properties

An In-depth Technical Guide to 2,3,6-Trifluorobenzoyl Chloride: Properties, Reactivity, and Applications

Abstract

This compound is a highly reactive, fluorinated aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms, imparts distinct chemical properties that are leveraged in the development of advanced materials, pharmaceuticals, and agrochemicals. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity profile, and key applications, offering field-proven insights for researchers and drug development professionals.

Introduction and Core Properties

Physicochemical Data

The fundamental properties of this compound are summarized below. Data for related isomers and precursors are used to provide context where direct data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₃O | PubChem |

| Molecular Weight | 194.54 g/mol | PubChem |

| Appearance | Colorless to light-colored liquid (inferred) | General knowledge |

| Boiling Point | Not specified; likely similar to isomers | - |

| Density | Not specified; likely >1 g/mL | - |

| Reactivity | Highly reactive with nucleophiles, moisture sensitive | [3] |

Synthesis and Manufacturing

The principal route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2,3,6-Trifluorobenzoic acid. This transformation is a standard procedure in organic synthesis, typically employing common chlorinating agents.

General Synthesis Protocol: Carboxylic Acid to Acyl Chloride

The conversion is most efficiently achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4][5][6]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,6-Trifluorobenzoic acid (1.0 eq).

-

Solvent Addition: Add a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Reagent Addition: Add thionyl chloride (typically 1.5-2.0 eq) dropwise to the solution at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

-

Reaction: The mixture is heated to reflux (typically 40-80°C, depending on the solvent) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure (rotary evaporation) to yield the crude this compound.

-

Purification: The product is often pure enough for subsequent steps but can be further purified by vacuum distillation.

Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is a more potent chlorinating agent.[4] The entire process must be conducted under anhydrous conditions as the acyl chloride product readily hydrolyzes in the presence of moisture.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile

The structural identity and purity of this compound are confirmed through standard spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm). Complex splitting patterns (multiplets) due to H-F and H-H coupling. |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 165-170 ppm. Aromatic carbons will show characteristic C-F coupling (large ¹JCF and smaller ²,³JCF).[7][8] |

| ¹⁹F NMR | Three distinct signals for the fluorine atoms, with F-F and F-H coupling. |

| IR Spectroscopy | Strong, characteristic C=O stretch for an acyl chloride at ~1780-1815 cm⁻¹. C-F stretching bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass, showing a characteristic M+2 isotope pattern for chlorine. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilicity of its carbonyl carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The electron-withdrawing fluorine atoms further activate the carbonyl group towards nucleophilic attack compared to non-fluorinated benzoyl chlorides.

Reaction with Amines (Amidation)

This is one of the most common and vital reactions, used to form amide bonds—a cornerstone of peptide and pharmaceutical synthesis.[9]

Mechanism: The reaction proceeds via a nucleophilic addition-elimination pathway.

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The carbonyl group reforms by expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by a second equivalent of the amine or an added non-nucleophilic base (e.g., triethylamine, pyridine) to yield the final amide product and an ammonium salt.[10][11]

The use of a base is critical to neutralize the HCl generated, preventing it from protonating the starting amine and rendering it non-nucleophilic.[11]

Caption: Nucleophilic acyl substitution mechanism for amidation.

Other Key Reactions

-

Esterification: Reacts with alcohols, typically in the presence of a base like pyridine, to form the corresponding esters.

-

Hydrolysis: Reacts vigorously with water to hydrolyze back to 2,3,6-Trifluorobenzoic acid and hydrochloric acid. This underscores the need for stringent moisture control during storage and handling.[3]

-

Friedel-Crafts Acylation: Can act as an acylating agent for electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.

Applications in Research and Drug Development

The trifluoromethyl group and fluorine atoms are highly sought-after motifs in medicinal chemistry.[2] this compound provides a direct route to incorporate a fluorinated phenyl ring, which can confer several advantageous properties:

-

Enhanced Metabolic Stability: Fluorine substitution at sites prone to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block these pathways, increasing the half-life of a drug.

-

Increased Binding Affinity: The strong polarity of the C-F bond can lead to favorable interactions (e.g., hydrogen bonding, dipole-dipole) with target proteins, enhancing potency.

-

Modulated Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[12]

This building block is therefore valuable in synthesizing intermediates for pharmaceuticals and agrochemicals like herbicides and fungicides.[1]

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with appropriate safety precautions. The safety data for closely related isomers like 2,4,6-Trifluorobenzoyl chloride is instructive.[3][13]

Hazard Profile:

-

Corrosive: Causes severe skin burns and serious eye damage.[3][14]

-

Respiratory Irritant: Vapors and mists may cause respiratory irritation.[3]

-

Water Reactive: Reacts with water to produce corrosive hydrochloric acid gas.[3]

Recommended Handling Procedures:

-

Always handle in a well-ventilated chemical fume hood.[15]

-

Wear comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[16][17]

-

Keep away from water and sources of moisture.

-

Ensure safety showers and eyewash stations are readily accessible.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Keep away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[3]

Conclusion

This compound stands out as a highly reactive and versatile chemical intermediate. Its trifluorinated aromatic structure, combined with the reactivity of the acyl chloride group, makes it an invaluable tool for synthetic chemists, particularly in the fields of pharmaceutical and agrochemical research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in developing next-generation chemical entities.

References

- 2,3,6-Trifluorobenzoic Acid: Comprehensive Overview and Applic

-

Synthesis of 2,4,6-trifluorobenzoic acid - PrepChem.com. (URL: [Link])

-

2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem. (URL: [Link])

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (URL: [Link])

-

2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem. (URL: [Link])

-

2,3,4,5,6-Pentafluorobenzoyl Chloride: Properties, Uses, and Production. (URL: [Link])

- Chem 117 Reference Spectra Spring 2011. (URL not available)

-

Synthesis of 2-fluorobenzoyl chloride - PrepChem.com. (URL: [Link])

-

High-field NMR spectroscopy and FTICR mass spectrometry - BG. (URL: [Link])

-

2,4,6-Trichlorobenzoyl chloride - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (URL: [Link])

-

How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride... - ResearchGate. (URL: [Link])

-

the reaction of acyl chlorides with ammonia and primary amines - Chemguide. (URL: [Link])

-

Acid chloride reaction with amine : r/OrganicChemistry - Reddit. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. asianpubs.org [asianpubs.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Fluorobenzoyl chloride(393-52-2) 13C NMR spectrum [chemicalbook.com]

- 8. bg.copernicus.org [bg.copernicus.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. asianpubs.org [asianpubs.org]

- 11. reddit.com [reddit.com]

- 12. nbinno.com [nbinno.com]

- 13. 2,4,6-Trifluorobenzoyl chloride | C7H2ClF3O | CID 144895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

2,3,6-Trifluorobenzoyl chloride synthesis from 2,3,6-trifluorobenzoic acid

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluorobenzoyl Chloride from 2,3,6-Trifluorobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: The Strategic Importance of this compound

This compound is a highly valuable, fluorinated building block in modern synthetic chemistry. Its utility stems from the unique electronic properties conferred by the trifluoro-substitution pattern on the benzene ring, which significantly influences the reactivity and ultimate biological activity of derivative molecules. This acyl chloride is a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers. The conversion of its parent carboxylic acid, 2,3,6-trifluorobenzoic acid, into the more reactive acyl chloride is a foundational and frequently executed transformation.

This guide provides a detailed examination of this synthesis, moving beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and emphasize the critical safety protocols required for a successful and secure laboratory operation.

Part 1: The Core Chemistry: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction. The primary challenge is the poor leaving group ability of the hydroxyl (-OH) group. To facilitate the transformation, the -OH group must be converted into a better leaving group.[1] This is achieved by using specific chlorinating agents.

The most prevalent and industrially scalable reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2][3]

Mechanism 1: The Thionyl Chloride (SOCl₂) Pathway

Thionyl chloride is an excellent and cost-effective choice for this synthesis. The reaction proceeds through a highly efficient mechanism where the byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][4][5] The evolution of these gases from the reaction mixture acts as a thermodynamic sink, driving the equilibrium towards the product side according to Le Châtelier's principle.

The mechanism unfolds as follows:

-

The carboxylic acid's hydroxyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is expelled, and a proton is lost, forming a reactive chlorosulfite intermediate.

-

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

-

The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group, which readily decomposes into SO₂(g) and HCl(g).[6]

Caption: Generalized mechanism for acyl chloride formation using thionyl chloride.

Mechanism 2: The Oxalyl Chloride ((COCl)₂) / DMF Pathway

Oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), offers a milder alternative to thionyl chloride.[2] This method is particularly useful for substrates sensitive to the higher temperatures or harsher conditions sometimes associated with SOCl₂.

The key to this reaction is the in-situ formation of the Vilsmeier reagent from oxalyl chloride and DMF.[7]

-

DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium salt.

-

The carboxylic acid adds to the Vilsmeier reagent, forming an activated O-acyl-iminium intermediate.

-

This highly reactive intermediate is then attacked by a chloride ion.

-

The intermediate collapses to yield the desired acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst.[7]

While efficient, this method is more expensive and generates gaseous CO and CO₂, which are also toxic and require careful handling.

Part 2: Experimental Protocol & Workflow

The following protocol details the synthesis using the thionyl chloride method, which is robust and widely applicable.

Quantitative Data & Reaction Parameters

| Parameter | Value/Specification | Rationale |

| Reactant | 2,3,6-Trifluorobenzoic Acid | 1.0 equivalent |

| Reagent | Thionyl Chloride (SOCl₂) | 1.5 - 2.0 equivalents |

| Catalyst | N,N-Dimethylformamide (DMF) | ~1-2 drops (optional) |

| Solvent | Neat (no solvent) or Toluene | Varies |

| Temperature | 70-80 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier. Refluxing ensures a constant temperature. |

| Reaction Time | 2 - 4 hours | Typically sufficient for complete conversion. Monitor by cessation of gas evolution. |

| Expected Yield | >90% | This is a high-yielding transformation. |

Step-by-Step Experimental Methodology

CRITICAL SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[8][9][10] Appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat, is mandatory.[11]

-

Apparatus Setup:

-

Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

-

Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a bubbler containing a concentrated sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture from entering the system.

-

-

Charging the Reactor:

-

To the flask, add 2,3,6-trifluorobenzoic acid (1.0 eq).

-

If using a solvent, add dry toluene.

-

Begin stirring and maintain a gentle flow of inert gas.

-

-

Reagent Addition:

-

Slowly add thionyl chloride (1.5-2.0 eq) to the stirred mixture at room temperature via an addition funnel or syringe. The reaction can be exothermic.

-

If using a catalyst, add 1-2 drops of DMF.

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 75-80 °C) using a heating mantle.

-

Maintain reflux for 2-4 hours. The reaction is typically complete when the evolution of gas ceases.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This can be done via rotary evaporation (with an appropriate cold trap and base trap) or simple distillation, as thionyl chloride has a boiling point of 76 °C.[2][12]

-

The crude this compound, a liquid, remains. For most applications, this crude product is of sufficient purity.

-

For applications requiring higher purity, purify the residue by vacuum distillation.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Part 3: Comprehensive Safety and Handling

Authoritative execution in chemical synthesis is rooted in an unwavering commitment to safety. The reagents and products in this procedure possess significant hazards.

-

Thionyl Chloride (SOCl₂): A highly corrosive substance that causes severe skin burns and eye damage.[9] It is toxic if inhaled and reacts violently with water to release toxic gases.[8][9] Always handle in a fume hood with appropriate PPE.[8][9][13] Store in a dry, well-ventilated area away from water.[9]

-

This compound: As an acyl chloride, it is expected to be corrosive, a lachrymator (causes tearing), and moisture-sensitive. It will hydrolyze back to the carboxylic acid upon contact with water.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Both are corrosive and toxic gases. A proper gas trap is not optional; it is essential for operator safety and environmental responsibility.

-

Waste Disposal: Unreacted thionyl chloride must be quenched safely. This can be done by slowly adding the excess reagent to a large volume of a stirred, cold aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) in a fume hood. All waste must be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from its corresponding carboxylic acid is a direct and high-yielding process. The use of thionyl chloride represents a scalable, efficient, and industrially viable method. Success hinges on a solid understanding of the reaction mechanism, careful control of reaction parameters, and, most importantly, a rigorous adherence to safety protocols. By following the detailed guidance provided herein, researchers and development professionals can confidently and safely produce this key synthetic intermediate for their discovery and manufacturing pipelines.

References

-

Wikipedia. Acyl chloride. [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]

-

Chemistry LibreTexts. 12.4: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

-

Yang, J., Han, X., Zhou, L., & Xiong, C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(11), 4967-4969. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY - THIONYL CHLORIDE. [Link]

-

Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth. 2014, 91, 221-232. [Link]

-

International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. [Link]

-

Organic Syntheses. {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Org. Synth. 2005, 82, 64. [Link]

-

MSU Chemistry. Synthesis of 4-oxo-4H-quino[2,3,4-i,j][1][2]-benoxazine-5-carboxylic acid derivatives. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

Reddit. Trouble with chloride acids : r/OrganicChemistry. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Sciencemadness Wiki. Thionyl chloride. [Link]

-

PrepChem.com. Synthesis of 2-fluorobenzoyl chloride. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. westliberty.edu [westliberty.edu]

- 10. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 11. nj.gov [nj.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. spectrumchemical.com [spectrumchemical.com]

A Senior Application Scientist's Technical Guide to 2,3,6-Trifluorobenzoyl Chloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Within the arsenal of fluorinated building blocks available to the discerning chemist, 2,3,6-Trifluorobenzoyl chloride has emerged as a versatile and highly reactive intermediate. Its trifluorinated phenyl moiety offers a distinct substitution pattern that can be strategically employed to fine-tune the properties of complex molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its cutting-edge applications in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible and reliable research. This compound is defined by the following identifiers and properties:

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 189807-20-3 | [3] |

| Molecular Formula | C₇H₂ClF₃O | [3] |

| Molecular Weight | 194.54 g/mol | [3] |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 77-79 °C at 20 torr | [3] |

Synthesis of this compound

The most common and direct method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 2,3,6-Trifluorobenzoic acid. This precursor can be synthesized from 2,3-difluoro-6-nitrobenzonitrile through a series of steps including chlorine/fluorine exchange and hydrolysis.

Synthesis of the Precursor: 2,3,6-Trifluorobenzoic Acid

A patented method for the synthesis of 2,3,6-Trifluorobenzoic acid involves the hydrolysis of 2,3,6-trifluorobenzonitrile.

Reaction Scheme:

Caption: Hydrolysis of 2,3,6-trifluorobenzonitrile to 2,3,6-trifluorobenzoic acid.

Experimental Protocol (Adapted from Patent):

-

To a reaction vessel containing 20 g of 75% sulfuric acid, heat to 150 °C.

-

Add 9.8 g (63 mmol) of 2,3,6-trifluorobenzonitrile dropwise over 15 minutes.

-

Maintain the reaction at 150 °C for 3 hours, monitoring for the disappearance of the nitrile.

-

Cool the solution to 100 °C and pour it onto 50 g of ice.

-

Extract the aqueous mother liquor with methyl tert-butyl ether (MTBE).

-

Dry the organic extracts over magnesium sulfate and remove the solvent to yield 2,3,6-trifluorobenzoic acid.

Conversion to this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[4][5][6][7][8][9]

Reaction Scheme:

Caption: Conversion of 2,3,6-trifluorobenzoic acid to the corresponding acyl chloride.

Detailed Experimental Protocol:

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,3,6-trifluorobenzoic acid (1.0 equivalent).

-

Reaction: Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂) (typically 2.0-3.0 equivalents) to the flask. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler connected to a basic solution to neutralize the acidic gases).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude this compound can often be used in the next step without further purification. If higher purity is required, distillation under reduced pressure can be performed.

Applications in Drug Discovery and Development

This compound is a valuable building block for introducing the 2,3,6-trifluorobenzoyl moiety into target molecules. This is typically achieved through nucleophilic acyl substitution reactions with amines to form amides, a fundamental transformation in medicinal chemistry.[10]

Role as a Building Block for Combinatorial Libraries

In the quest for novel drug leads, combinatorial chemistry plays a pivotal role. This compound has been utilized in the solid-phase synthesis of di-amino substituted thiophene libraries. These libraries of diverse compounds can be screened against various biological targets to identify hit compounds for further optimization in drug discovery programs. The thiophene core is a well-established scaffold in medicinal chemistry, and its derivatization with moieties like the 2,3,6-trifluorobenzoyl group can lead to compounds with a wide range of biological activities.[11][12][13][14]

Application in Targeted Protein Degradation: PROTACs

A particularly exciting application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[6][15][16][17] They consist of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][15][18]

This compound can be used to synthesize the E3 ligase ligand portion of a PROTAC. The acyl chloride can react with an amine-containing E3 ligase ligand precursor to form a stable amide bond, incorporating the 2,3,6-trifluorophenyl group. This moiety can then be further elaborated with a linker and a POI-binding ligand to generate the final PROTAC molecule. The specific substitution pattern of the trifluorinated ring can influence the binding affinity and selectivity of the ligand for the E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[10][15][16]

Illustrative Role in PROTAC Assembly:

Sources

- 1. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H2ClF3O | CID 594407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.it]

- 4. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

- 10. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2,3,5-Trifluorobenzoyl chloride | 240800-48-0 | Benchchem [benchchem.com]

- 15. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of 2,3,6-Trifluorobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoyl Chlorides in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Among the array of fluorinated building blocks, 2,3,6-trifluorobenzoyl chloride stands out as a versatile and highly reactive intermediate. Its unique substitution pattern profoundly influences the electrophilicity of the carbonyl carbon, making it a subject of significant interest for synthetic chemists. This guide provides a comprehensive exploration of the reactivity of this compound with a range of common nucleophiles, offering insights into reaction mechanisms, optimal conditions, and practical applications in drug discovery and materials science.

Core Principles of Reactivity: An Electronically Activated Acyl Halide

The reactivity of this compound is fundamentally governed by the principles of nucleophilic acyl substitution.[3] The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[3][4]

The three fluorine atoms on the benzene ring play a crucial role in enhancing the reactivity of the acyl chloride. Through their strong electron-withdrawing inductive effects, they significantly increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[5] This heightened electrophilicity allows for reactions to proceed under milder conditions and often with higher yields compared to their non-fluorinated counterparts.

Reactions with Common Nucleophiles: A Detailed Examination

The versatility of this compound is demonstrated by its successful reactions with a variety of nucleophiles, leading to the formation of amides, esters, and ketones.

Amide Synthesis: The Schotten-Baumann Reaction and Beyond

The reaction of this compound with primary and secondary amines to form amides is a cornerstone of its synthetic utility. This transformation, often carried out under Schotten-Baumann conditions, is widely employed in the synthesis of active pharmaceutical ingredients (APIs).[6][7]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of hydrochloric acid. A base, such as a tertiary amine (e.g., triethylamine) or pyridine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.[7]

Experimental Protocol: General Procedure for Amide Synthesis

-

Dissolve the amine (1.0 equivalent) and a suitable base (1.1-1.5 equivalents, e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[9]

Table 1: Representative Amide Synthesis Reactions

| Amine Nucleophile | Product | Typical Yield (%) |

| Aniline | N-phenyl-2,3,6-trifluorobenzamide | >90 |

| Benzylamine | N-benzyl-2,3,6-trifluorobenzamide | >95 |

| Morpholine | (2,3,6-trifluorophenyl)(morpholino)methanone | >95 |

Logical Workflow for Amide Synthesis:

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Safety and Handling Considerations

This compound is a corrosive and moisture-sensitive compound that reacts with water. [10]It is a lachrymator and can cause severe skin burns and eye damage. Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. [11][12]Store in a tightly closed container in a cool, dry place away from moisture.

Conclusion: A Powerful Tool for Chemical Innovation

This compound is a highly reactive and versatile building block with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing nature of the fluorine substituents enhances the electrophilicity of the carbonyl carbon, facilitating a wide range of nucleophilic acyl substitution reactions. A thorough understanding of its reactivity, coupled with appropriate handling procedures, enables chemists to leverage this powerful reagent for the efficient construction of complex molecular architectures.

References

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 7.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

-

MDPI. (2018). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 23(10), 2449. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594407, this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Benzoyl Chlorides: Essential Building Blocks for Pharmaceutical & Agrochemical Innovation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

University of Huddersfield Research Portal. (2019). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,3,5-Trifluorobenzoyl chloride | 240800-48-0 | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. sphinxsai.com [sphinxsai.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Theoretical Investigation of 2,3,6-Trifluorobenzoyl Chloride: A Keystone for Advanced Pharmaceutical and Material Science Applications

Abstract

This technical guide outlines a comprehensive theoretical study of 2,3,6-trifluorobenzoyl chloride, a molecule of significant interest in the development of novel pharmaceuticals and advanced materials. Due to the limited availability of in-depth theoretical data for this specific isomer, this document serves as a detailed protocol and rationale for a computational investigation designed to elucidate its structural, spectroscopic, and electronic properties. By employing state-of-the-art quantum chemical calculations, we aim to provide a foundational understanding of this molecule's reactivity and potential applications. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the study and utilization of fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Benzoyl Chlorides

Benzoyl chloride and its derivatives are fundamental reagents in organic synthesis, serving as precursors for a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The strategic incorporation of fluorine atoms into the benzoyl chloride scaffold can dramatically alter the molecule's physicochemical properties.[2][3] Fluorine's high electronegativity and small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4]

Specifically, trifluorobenzoyl chloride derivatives are valuable intermediates in medicinal chemistry.[4][5] They are utilized in the synthesis of a variety of bioactive molecules where the trifluoromethyl group can enhance efficacy and improve pharmacokinetic profiles.[4] The positional isomerism of the fluorine atoms on the benzene ring is critical in fine-tuning these properties. This compound, with its unique substitution pattern, presents a distinct electronic and steric profile that warrants a detailed theoretical investigation to unlock its full potential in rational drug design and materials science.

This guide proposes a robust computational workflow to generate a comprehensive theoretical dataset for this compound, which will be invaluable for predicting its reactivity and guiding its application in various synthetic endeavors.

Proposed Computational Methodology: A Self-Validating Approach

To ensure the highest degree of accuracy and reliability, we propose a multi-faceted computational approach grounded in Density Functional Theory (DFT), a workhorse of modern quantum chemistry for studying aromatic compounds.[6][7] The chosen methodology is designed to be a self-validating system, where different levels of theory and basis sets can be compared to ensure the convergence and stability of the calculated properties.

Geometry Optimization and Vibrational Analysis

The foundational step of any theoretical study is the determination of the molecule's most stable three-dimensional structure.

Experimental Protocol:

-

Initial Structure: The initial molecular structure of this compound will be constructed using standard bond lengths and angles.

-

Computational Method: Geometry optimization will be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6][7][8] This functional is well-established for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.[8][9][10]

-

Basis Set Selection: A series of Pople-style basis sets will be employed, starting with 6-31G(d) and systematically increasing to 6-311++G(d,p).[11][12][13] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in halogenated compounds, while diffuse functions (++) are important for molecules with potential for charge delocalization.[11] The convergence of the geometric parameters with the increasing basis set size will serve as a primary validation of the computational model.

-

Frequency Calculations: Following each geometry optimization, harmonic vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

-

Validation: The calculated vibrational frequencies (FTIR and Raman) will be compared with the experimental IR spectrum available from the NIST WebBook. A scaling factor will be applied to the calculated frequencies to account for anharmonicity and the inherent approximations in the theoretical model, a standard practice in computational spectroscopy.[8]

Diagram: Computational Workflow for Structural and Vibrational Analysis

Caption: Workflow for analyzing electronic properties and predicting reactivity.

Expected Outcomes and Data Presentation

The successful execution of this theoretical study will yield a comprehensive dataset characterizing this compound.

Optimized Molecular Geometry

The optimized geometrical parameters (bond lengths and bond angles) will be presented in a tabular format.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Cl | Predicted Value |

| C=O | Predicted Value | |

| C-F (C2) | Predicted Value | |

| C-F (C3) | Predicted Value | |

| C-F (C6) | Predicted Value | |

| Bond Angle | O=C-Cl | Predicted Value |

| C2-C1-C6 | Predicted Value |

(Note: The table will be populated with the calculated values upon completion of the study.)

Vibrational Spectra

The calculated vibrational frequencies and their corresponding assignments (e.g., C=O stretch, C-F stretch) will be tabulated and compared with the experimental IR data.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (NIST) |

| C=O Stretch | Predicted Value | Experimental Value |

| Aromatic C=C Stretch | Predicted Value | Experimental Value |

| C-Cl Stretch | Predicted Value | Experimental Value |

| C-F Stretches | Predicted Value | Experimental Value |

(Note: This table will provide a direct comparison for validating the computational model.)

Electronic Properties

The key electronic properties will be summarized for easy interpretation.

Table 3: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy (eV) | Predicted Value |

| LUMO Energy (eV) | Predicted Value |

| HOMO-LUMO Gap (eV) | Predicted Value |

| Dipole Moment (Debye) | Predicted Value |

(Note: These values will be crucial for understanding the molecule's kinetic stability and reactivity.)

Implications for Drug Development and Materials Science

The theoretical data generated for this compound will have significant practical implications:

-

Rational Drug Design: A detailed understanding of the molecule's MEP and FMOs will enable medicinal chemists to predict its behavior in acylation reactions, a common step in the synthesis of active pharmaceutical ingredients (APIs). [4][14]The identification of reactive sites will guide the design of more efficient and selective synthetic routes.

-

Materials Science: The electronic properties, such as the HOMO-LUMO gap and dipole moment, are critical for the design of novel organic materials with specific electronic and optical properties. This data can inform the development of new polymers, dyes, and other functional materials.

-

Predictive Toxicology: Computational models can provide initial insights into the potential reactivity and metabolic fate of new chemical entities, contributing to early-stage safety assessments.

Conclusion

This technical guide outlines a rigorous and self-validating theoretical protocol for the comprehensive study of this compound. By leveraging established DFT methods, we anticipate generating a highly accurate and detailed dataset of its structural, vibrational, and electronic properties. This foundational knowledge is expected to accelerate the application of this versatile building block in the fields of pharmaceutical development and materials science, enabling more rational and efficient design of novel molecules with desired functionalities.

References

- Understanding the Applications of 3-(Trifluoromethyl)benzoyl Chloride in Synthesis. (URL: )

- Molecular electrostatic potential (MEP) map of the compounds.

- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (URL: )

-

Structure and Vibrational Spectrum of Some Polycyclic Aromatic Compounds Studied by Density Functional Theory. 1. Naphthalene, Azulene, Phenanthrene, and Anthracene | The Journal of Physical Chemistry - ACS Publications. (URL: [Link])

-

Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC - PubMed Central. (URL: [Link])

-

Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations | Hasan | Advances in Physics Theories and Applications - IISTE.org. (URL: [Link])

-

Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

-

Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (URL: [Link])

-

On the calculation of the vibrational frequencies of polycyclic aromatic hydrocarbons | Request PDF - ResearchGate. (URL: [Link])

-

The Role of 3-Fluorobenzyl Chloride in Pharmaceutical Intermediate Synthesis. (URL: [Link])

-

A New Robust 3D Cd(II) Coordination Polymer Engineered with Hexamethylenetetramine: Structure, Computational Insights, and Optic - American Chemical Society. (URL: [Link])

-

DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation | Request PDF - ResearchGate. (URL: [Link])

-

Fluorine Gaussian basis set adopted for the MCF and SMC calculations in... - ResearchGate. (URL: [Link])

-

MEP maps depicts the electrophilic and nucleophilic attacking sites of... - ResearchGate. (URL: [Link])

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC - NIH. (URL: [Link])

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (URL: [Link])

-

Matrix Isolation and Computational Studies of Benzoyl Chloride Photolysis. (URL: [Link])

-

Basis Set and their correlations with quantum chemical computations - Jetir.Org. (URL: [Link])

-

arXiv:2409.03994v1 [physics.chem-ph] 6 Sep 2024. (URL: [Link])

-

Basis Sets | Rowan Documentation. (URL: [Link])

-

8.1 Introduction to Basis Sets - Q-Chem Manual. (URL: [Link])

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - ResearchGate. (URL: [Link])

-

Synthesis of 2-fluorobenzoyl chloride - PrepChem.com. (URL: [Link])

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google P

-

Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem. (URL: [Link])

-

The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. (URL: [Link])

-

Preferred conformations of benzoyl chloride (planar) and... - ResearchGate. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

-

Benzoyl chloride - Wikipedia. (URL: [Link])

-

Computational study on catalyst-free BCl3-promoted chloroboration of carbonyl compounds. (URL: [Link])

- US6844468B2 - Process for preparing substituted benzoyl chlorides - Google P

-

Benzoyl chloride, 2,4-dichloro- - the NIST WebBook. (URL: [Link])

Sources

- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science - Wechem [m.wechemglobal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iiste.org [iiste.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

- 12. Basis Sets | Rowan Documentation [docs.rowansci.com]

- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 14. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Strategic Amide Synthesis Using 2,3,6-Trifluorobenzoyl Chloride for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Amides

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast number of clinically approved drugs and bioactive molecules.[1][2] Its synthesis, therefore, remains one of the most frequently performed reactions in drug discovery laboratories. The classic and highly reliable method for amide bond formation involves the reaction of a primary or secondary amine with an activated carboxylic acid derivative, most notably an acyl chloride.[3][] This approach, often referred to as the Schotten-Baumann reaction, is valued for its high yields, rapid reaction times, and broad substrate scope.[5][6]

This application note focuses on a specialized acylating agent, 2,3,6-Trifluorobenzoyl chloride , and its application in synthesizing novel amide structures. The strategic placement of three electron-withdrawing fluorine atoms on the benzoyl scaffold imparts unique chemical and pharmacological properties. This guide provides an in-depth look at the underlying reaction mechanism, detailed experimental protocols, and the rationale for its use in developing next-generation therapeutics.

Mechanistic Rationale: The Impact of Trifluorination

The efficacy of this compound as an acylating agent stems from the powerful inductive effect of the fluorine substituents. This has two primary consequences:

-

Enhanced Electrophilicity: The three fluorine atoms strongly withdraw electron density from the aromatic ring and, consequently, from the carbonyl carbon. This significantly increases the carbonyl's electrophilicity, making it exceptionally susceptible to nucleophilic attack by an amine.

-

Excellent Leaving Group: The chloride ion is an inherently good leaving group, facilitating the irreversible formation of the stable amide bond.[7]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion and yielding a protonated amide. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][][5]

Applications in Drug Development

Incorporating the 2,3,6-trifluorobenzoyl moiety into a drug candidate can profoundly influence its pharmacological profile. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate key properties:[8][9]

-

Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.

-

Lipophilicity and Permeability: Fluorination increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

-

Binding Affinity: The fluorine atoms can engage in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially increasing binding affinity and potency.[10]

-

pKa Modulation: The electron-withdrawing nature of the fluorinated ring can influence the pKa of nearby functional groups, which can be critical for optimizing target engagement or solubility.

The use of fluorinated fragments as bioisosteric replacements for other chemical groups is a common and successful tactic in modern drug design.[11][12]

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an N-substituted-2,3,6-trifluorobenzamide.

Materials and Reagents:

-

Primary or secondary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Reaction flask, magnetic stirrer, dropping funnel, and nitrogen/argon line

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the amine (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution). Add triethylamine (1.5 eq).

-

Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add this compound (1.1 eq) dropwise to the cold solution over 5-10 minutes. The reaction is often exothermic, and slow addition is crucial to control the temperature.[][5]

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

-

Work-up: Once the reaction is complete, carefully quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic extracts and wash them with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[13]

Data Presentation: Expected Outcomes

The reaction is generally high-yielding across a range of amine substrates. Below is a table of representative, expected yields.

| Amine Substrate | Amine Type | Expected Yield | Notes |

| Benzylamine | Primary, Aliphatic | >90% | Typically a clean, fast reaction. |

| Pyrrolidine | Secondary, Cyclic | >95% | Very nucleophilic, reaction is rapid. |

| Aniline | Primary, Aromatic | 80-90% | Less nucleophilic than aliphatic amines, may require longer reaction times. |

| N-Methylaniline | Secondary, Aromatic | 75-85% | Steric hindrance and lower nucleophilicity can slightly reduce yield. |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive amine (e.g., protonated salt).2. Insufficient base.3. Water in the reaction. | 1. Ensure the amine is the free base.2. Add an additional 0.5 eq of base.3. Use anhydrous solvents and dry glassware rigorously. |

| Multiple Products by TLC | 1. Diacylation of primary amine.2. Reaction temperature too high. | 1. Use a slight excess of the amine instead of the acyl chloride.2. Maintain cooling during addition and initial reaction phase. |

| Difficult Purification | 1. Excess triethylamine salt co-eluting.2. Product is highly polar. | 1. Ensure the aqueous wash steps are performed thoroughly.2. Modify the chromatography eluent system; consider a reverse-phase system. |

Safety and Handling Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures in a chemical fume hood.

-

Corrosivity: It is corrosive and causes severe skin burns and eye damage.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]

-

Reactivity with Water: It reacts violently with water, releasing corrosive HCl gas.[17] Always use anhydrous solvents and handle under an inert atmosphere. Never quench the reaction with pure water; use a basic solution like NaHCO₃.

-

Inhalation: The compound and its byproduct (HCl) are respiratory irritants. Ensure work is performed in a well-ventilated fume hood.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

References